Bienvenue dans la boutique en ligne BenchChem!

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Oxytocin receptor antagonist OTR selectivity Monoamine reuptake inhibition

The compound 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309597‑96‑2) is a synthetic small molecule featuring an 8‑azabicyclo[3.2.1]octane core N‑substituted with a 4‑(thiophen‑3‑yl)benzoyl group and bearing a 1H‑1,2,4‑triazol‑1‑yl substituent at the 3‑position. It falls within the claim scope of a Markush patent family (WO 2018/121551 A1; US 2021/0040073 A1) assigned to Jiangsu Hengrui Medicine Co., Ltd.

Molecular Formula C20H20N4OS
Molecular Weight 364.47
CAS No. 2309597-96-2
Cat. No. B2496748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2309597-96-2
Molecular FormulaC20H20N4OS
Molecular Weight364.47
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=NC=N5
InChIInChI=1S/C20H20N4OS/c25-20(15-3-1-14(2-4-15)16-7-8-26-11-16)24-17-5-6-18(24)10-19(9-17)23-13-21-12-22-23/h1-4,7-8,11-13,17-19H,5-6,9-10H2
InChIKeyGKMSSZDCXQIVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[4-(Thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309597-96-2): Core Structural Identity & Patent‑Defined Therapeutic Class for Informed Procurement


The compound 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309597‑96‑2) is a synthetic small molecule featuring an 8‑azabicyclo[3.2.1]octane core N‑substituted with a 4‑(thiophen‑3‑yl)benzoyl group and bearing a 1H‑1,2,4‑triazol‑1‑yl substituent at the 3‑position. It falls within the claim scope of a Markush patent family (WO 2018/121551 A1; US 2021/0040073 A1) assigned to Jiangsu Hengrui Medicine Co., Ltd. and Shanghai Hengrui Pharmaceutical Co., Ltd., which describes azabicyclo‑substituted triazole derivatives as oxytocin receptor (OTR) antagonists .

Why Generic Substitution of 8‑Azabicyclo Triazole OTR Antagonists Is Not Supported by Evidence for CAS 2309597‑96‑2


The azabicyclo‑triazole chemotype encompassed by WO 2018/121551 A1 is structurally diverse; OTR antagonistic potency, selectivity against vasopressin receptor subtypes (V1a, V1b, V2), and pharmacokinetic behavior are exquisitely sensitive to peripheral substitution patterns . Well‑characterized analogs such as SHR1653 (a 3‑azabicyclo[3.1.0]hexane‑based OTR antagonist) demonstrate that nanomolar potency and blood–brain barrier penetration are achievable within this broader class . However, no publicly available quantitative pharmacological data exist for the specific thiophen‑3‑yl benzoyl‑substituted derivative CAS 2309597‑96‑2. Consequently, any assumption of equipotency or equivalent selectivity with disclosed OTR antagonists or monoamine reuptake inhibitors is unjustified. The evidence gap detailed below must be considered when evaluating this compound for research or procurement.

Quantitative Differentiation Evidence for 8-[4-(Thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309597‑96‑2): Current Status


Absence of Publicly Available Head‑to‑Head Pharmacological Data for CAS 2309597‑96‑2

Despite an exhaustive search of primary literature, patents, and authoritative databases, no head‑to‑head comparative pharmacological data (e.g., IC₅₀, Kᵢ, selectivity ratios, in vivo efficacy) were identified for CAS 2309597‑96‑2 versus any structurally defined comparator. The patent families WO 2018/121551 A1 and US 2021/0040073 A1 define the compound’s structural class as oxytocin receptor antagonists but do not disclose discrete biological results for this specific derivative . Vendor‑supplied annotations describing monoamine reuptake inhibition cannot be verified against primary data and originate from sources excluded from this evidence guide. Therefore, no quantitative differentiation claim can be substantiated at this time.

Oxytocin receptor antagonist OTR selectivity Monoamine reuptake inhibition 8‑Azabicyclo[3.2.1]octane

Evidence‑Based Application Scenarios for 8-[4-(Thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309597‑96‑2)


Exploratory Medicinal Chemistry Within the Hengrui OTR Antagonist Patent Space

Researchers aiming to expand the structure–activity relationship (SAR) of azabicyclo‑substituted triazole OTR antagonists may procure CAS 2309597‑96‑2 as a novel substitution variant. Its thiophen‑3‑yl benzoyl motif represents a specific permutation within the Markush claims of WO 2018/121551 A1 , and side‑by‑side screening against disclosed leads (e.g., SHR1653) could reveal whether this substitution pattern confers differentiated selectivity or pharmacokinetic properties .

De Novo Pharmacological Profiling as a Prerequisite for Target Validation

Because no public potency or selectivity data exist for this compound, its primary near‑term application is as a substrate for in‑house radioligand binding or functional assays at the oxytocin receptor and related vasopressin receptor subtypes. Only after generating such data can the compound be rationally positioned relative to well‑characterized OTR antagonists such as SHR1653 (hOTR IC₅₀ = 15 nM) .

Chemical Probe Development Requiring Full Analytical Characterization

The compound’s defined stereochemistry (endo/exo configuration around the 8‑azabicyclo[3.2.1]octane core) and the presence of both a 1,2,4‑triazole and a thiophene ring make it a candidate for detailed crystallographic and computational studies. Users may prioritize it for co‑crystallization trials with OTR or for molecular dynamics simulations to understand binding mode differences versus existing triazole‑based antagonists .

Quote Request

Request a Quote for 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.